

A Comparative Guide to Experimental and Ab Initio Models of Barium Sodium Niobate

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Compound of Interest

Compound Name: *Barium sodium niobate*

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This guide provides an objective comparison of experimentally determined properties of **barium sodium niobate** ($\text{Ba}_2\text{NaNb}_5\text{O}_{15}$, BNN) with theoretical predictions from ab initio models. The aim is to offer a clear validation of current computational approaches and highlight areas for future investigation. This document summarizes key quantitative data in structured tables, details experimental and computational methodologies, and visualizes essential workflows and relationships.

Structural Properties: A Direct Comparison

A recent study by Grendal et al. (2023) provides a direct and valuable comparison between experimental and ab initio (Density Functional Theory, DFT) models for the crystal structure of **barium sodium niobate** at room temperature. The experimental data was obtained through high-resolution X-ray and neutron powder diffraction, with the structure refined using the Rietveld method. The theoretical model was based on DFT calculations.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The study proposes that the room-temperature structure of BNN is best described by the orthorhombic Ama2 space group. The comparison of the lattice parameters from both approaches is presented in Table 1.

Property	Experimental (Grendal et al., 2023)	Ab Initio (DFT) (Grendal et al., 2023)
Space Group	Ama2	Ama2
Lattice Parameter a (Å)	17.590	Not explicitly stated, but DFT relaxed unit cell was used for comparison
Lattice Parameter b (Å)	17.621	Not explicitly stated, but DFT relaxed unit cell was used for comparison
Lattice Parameter c (Å)	7.994	Not explicitly stated, but DFT relaxed unit cell was used for comparison

Note: While the paper provides a detailed comparison and analysis, the exact DFT-calculated lattice parameters are not explicitly listed in a simple tabular format in the abstract or introduction. The comparison is made through graphical representations and discussion within the paper's body, confirming a good agreement between the experimental data and the DFT-relaxed unit cell.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nonlinear Optical and Electro-Optic Properties

Barium sodium niobate is renowned for its excellent nonlinear optical (NLO) and electro-optic (EO) properties, making it a material of significant interest for applications in frequency doubling, optical modulation, and other photonic devices.

Experimental Data

Experimental investigations have quantified the NLO and EO coefficients, as well as the refractive indices of BNN. These values are crucial for designing and fabricating optical components. Table 2 summarizes experimentally measured values from various sources.

Property	Experimental Value	Wavelength
Nonlinear Optical Coefficients		
d_{31} (pm/V)	~11.3	1064 nm
d_{32} (pm/V)	~11.3	1064 nm
d_{33} (pm/V)	~26.4	1064 nm
Refractive Indices		
n_x	2.2576	632.8 nm
n_y	2.2586	632.8 nm
n_z	2.1691	632.8 nm

Ab Initio Models: A Methodological Overview

As of the latest literature survey, specific ab initio calculations of the nonlinear optical and electro-optic coefficients for **barium sodium niobate** ($\text{Ba}_2\text{NaNb}_5\text{O}_{15}$) are not readily available. However, first-principles studies on closely related materials, such as strontium barium niobate (SBN), provide a clear indication of the theoretical framework that would be employed for such a calculation.

The primary computational method is Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT). These approaches allow for the calculation of the electronic and ionic contributions to the electro-optic tensor. The total clamped electro-optic coefficient

$$r_{ijk}$$

can be decomposed into electronic

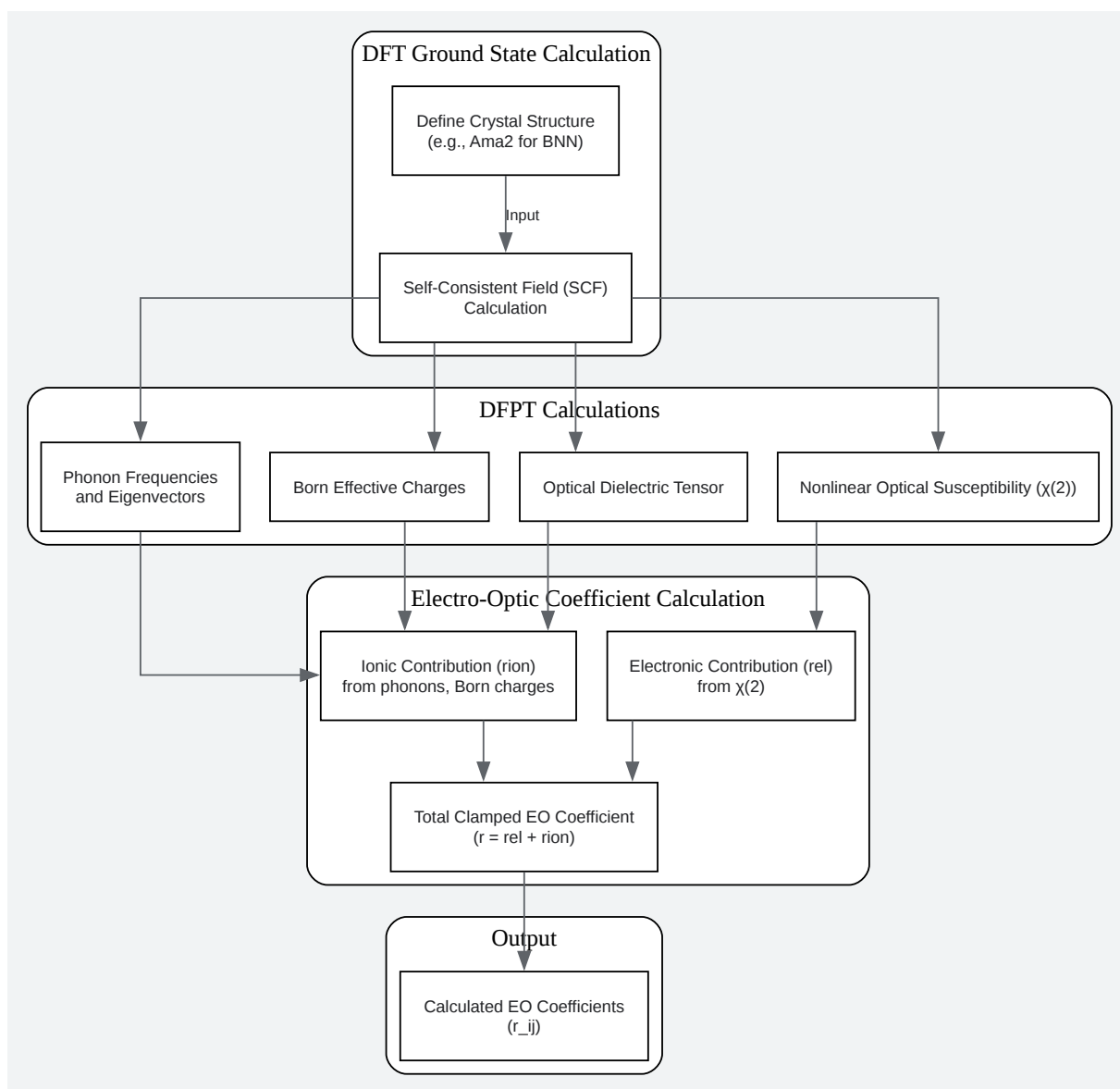
$$r_{ijk}^{el}$$

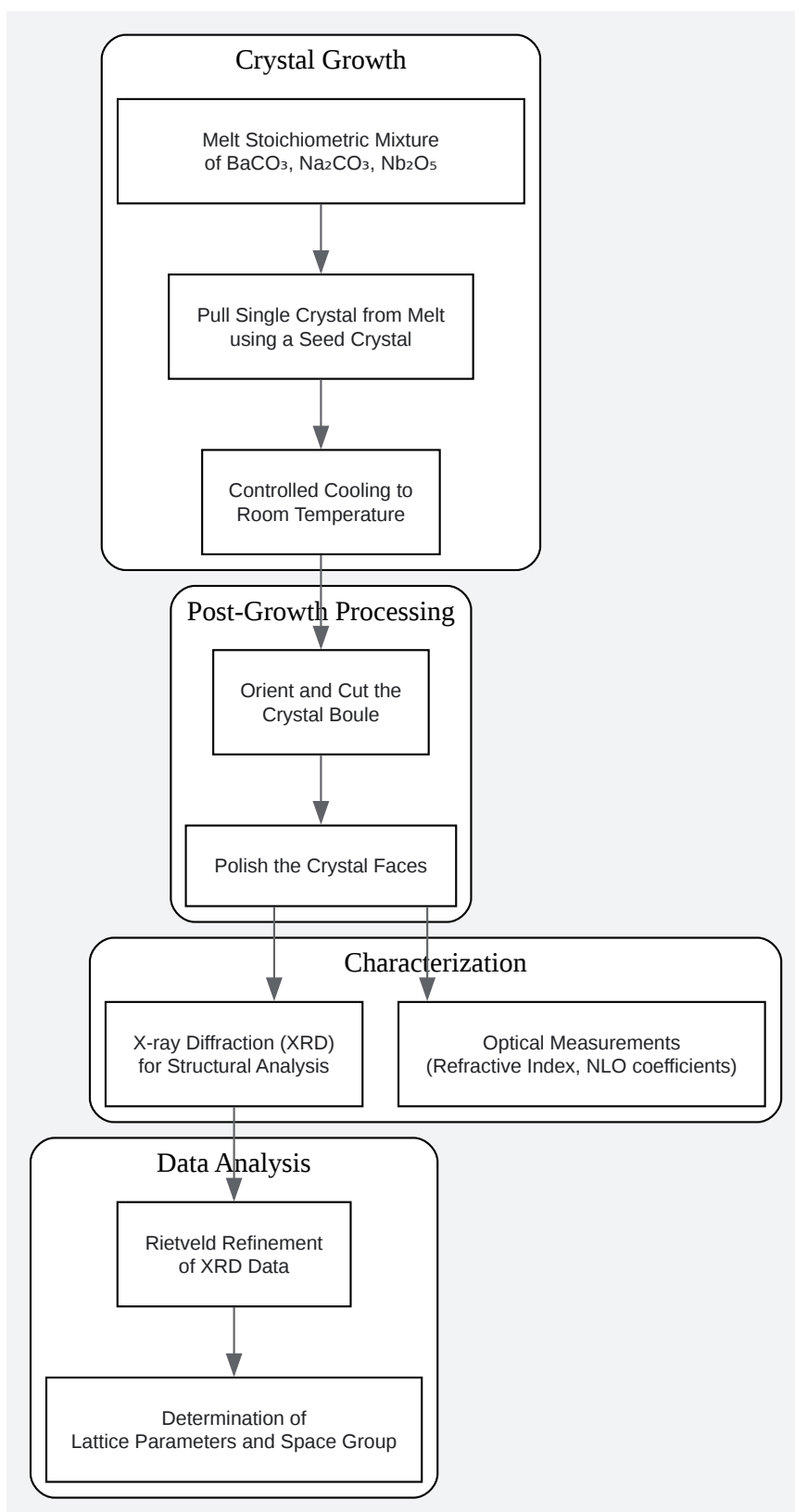
and ionic

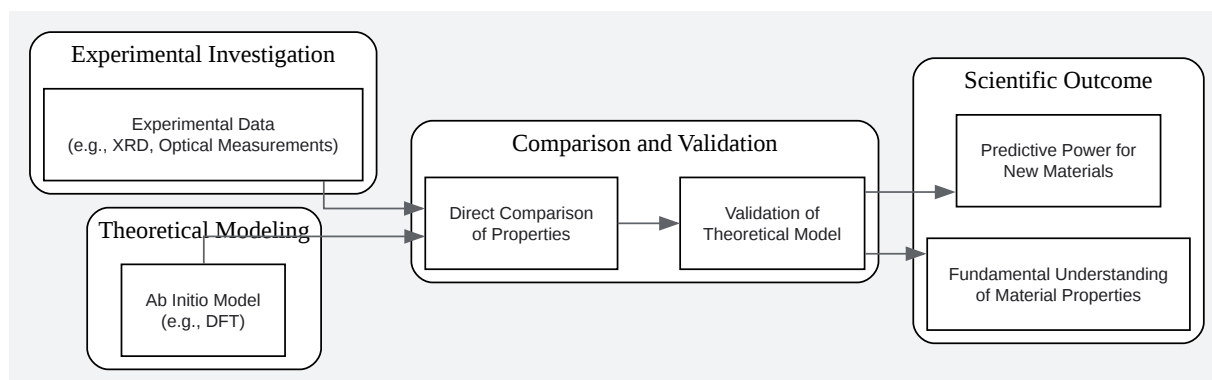
r_{ijk}^{ion} rijkion

) contributions.

Workflow for Ab Initio Calculation of Electro-Optic Coefficients







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